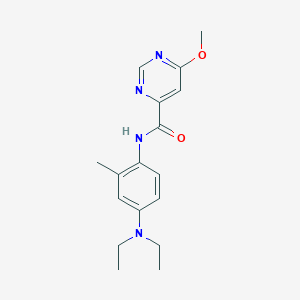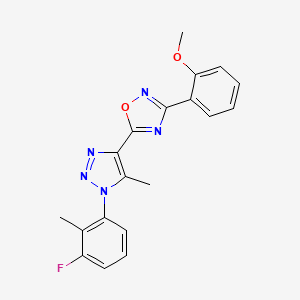
1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine, also known as TCS-401, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation. It has also been shown to inhibit the activity of the enzyme xanthine oxidase, which plays a key role in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to protect against oxidative stress by reducing the production of ROS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, there are also some limitations to its use. It is not very water-soluble, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine. One area of research could be to further elucidate its mechanism of action, which could help to identify new therapeutic targets. Another area of research could be to explore its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Finally, research could be conducted to develop new derivatives of this compound that have improved solubility and bioavailability.
Métodos De Síntesis
1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine can be synthesized using a simple and efficient method. The first step involves the reaction of 2,6-dimethylphenylamine with 2,3,4-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces the intermediate 2,6-dimethylphenyl(2,3,4-trichlorobenzenesulfonyl)amine, which is then reacted with piperazine in the presence of a base such as potassium carbonate to yield the final product, this compound.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(2,3,4-trichlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O2S/c1-12-4-3-5-13(2)18(12)22-8-10-23(11-9-22)26(24,25)15-7-6-14(19)16(20)17(15)21/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUNPAKIKIVRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzamido-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2790192.png)
![5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride](/img/structure/B2790194.png)


![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2790200.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790203.png)
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2790206.png)
![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide](/img/structure/B2790208.png)




